

# In-depth Technical Guide: 2-(4-Methoxyphenyl)-2-methylpropanoic Acid

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-(4-Methoxyphenyl)-2-methylpropanoic acid

Cat. No.: B174074

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IUPAC Name: **2-(4-methoxyphenyl)-2-methylpropanoic acid**<sup>[1]</sup>

This technical guide provides a comprehensive overview of **2-(4-methoxyphenyl)-2-methylpropanoic acid**, catering to researchers, scientists, and professionals in drug development. The guide covers its synthesis, physicochemical properties, and biological activities, with a focus on its potential as a Peroxisome Proliferator-Activated Receptor  $\alpha$  (PPAR $\alpha$ ) agonist.

## Physicochemical Properties

A summary of the key physicochemical properties of **2-(4-methoxyphenyl)-2-methylpropanoic acid** is presented in the table below.

Property	Value
Molecular Formula	C <sub>11</sub> H <sub>14</sub> O <sub>3</sub>
Molecular Weight	194.23 g/mol
CAS Number	2955-46-6
Appearance	Solid
SMILES	<chem>CC(C)(c1ccc(OC)cc1)C(=O)O</chem>
InChI Key	IQJSVQFIOUFWMU-UHFFFAOYSA-N

## Synthesis

The synthesis of **2-(4-methoxyphenyl)-2-methylpropanoic acid** can be achieved through a multi-step process starting from 4-methoxyphenylacetonitrile. The general synthetic route involves the  $\alpha,\alpha$ -dimethylation of the arylacetonitrile followed by hydrolysis of the nitrile group to a carboxylic acid.

### Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)-2-methylpropanoic acid

This protocol is based on established methods for the methylation of arylacetonitriles and subsequent nitrile hydrolysis.

#### Step 1: Synthesis of 4-Methoxyphenylacetonitrile

A common method for the preparation of 4-methoxyphenylacetonitrile involves the reaction of 4-methoxybenzyl chloride with sodium cyanide.

- Materials: 4-methoxybenzyl chloride, sodium cyanide, acetone (anhydrous), sodium iodide.
- Procedure:
  - In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methoxybenzyl chloride (1 equivalent), finely powdered sodium cyanide (1.5 equivalents), and a catalytic amount of sodium iodide in anhydrous acetone.<sup>[2][3]</sup>
  - Heat the reaction mixture to reflux and stir vigorously for 16-20 hours.<sup>[2]</sup>
  - After cooling to room temperature, filter the mixture to remove the inorganic salts.
  - Concentrate the filtrate under reduced pressure to yield the crude 4-methoxyphenylacetonitrile. The product can be purified by vacuum distillation.<sup>[2][3]</sup>

#### Step 2: $\alpha,\alpha$ -Dimethylation of 4-Methoxyphenylacetonitrile

The selective mono-C-methylation of arylacetonitriles can be achieved with high selectivity using dimethyl carbonate (DMC).<sup>[4]</sup> To achieve dimethylation, the reaction can be performed sequentially.

- Materials: 4-methoxyphenylacetonitrile, dimethyl carbonate, strong base (e.g., sodium hydride), solvent (e.g., anhydrous THF).
- Procedure:
  - To a solution of 4-methoxyphenylacetonitrile (1 equivalent) in a suitable anhydrous solvent, add a strong base to generate the carbanion.
  - Add dimethyl carbonate (1.1 equivalents) and stir the reaction at an appropriate temperature until the mono-methylation is complete.
  - Repeat the deprotonation and methylation steps to introduce the second methyl group.
  - Quench the reaction and work up to isolate the 2-(4-methoxyphenyl)-2-methylpropionitrile.

### Step 3: Hydrolysis of 2-(4-methoxyphenyl)-2-methylpropionitrile

The final step is the hydrolysis of the nitrile to the carboxylic acid. This can be achieved under acidic or basic conditions.

- Materials: 2-(4-methoxyphenyl)-2-methylpropionitrile, strong acid (e.g.,  $\text{H}_2\text{SO}_4$ ) or strong base (e.g., NaOH), water.
- Procedure (Acidic Hydrolysis):
  - In a round-bottom flask, combine the nitrile with an excess of aqueous sulfuric acid.
  - Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
  - Cool the reaction mixture and extract the product with a suitable organic solvent.
  - Wash the organic layer, dry over anhydrous sulfate, and concentrate to yield the crude **2-(4-methoxyphenyl)-2-methylpropanoic acid**.
  - The product can be purified by recrystallization.

## Biological Activity: PPAR $\alpha$ Agonism

Compounds structurally related to **2-(4-methoxyphenyl)-2-methylpropanoic acid**, particularly those belonging to the fibrate class of drugs, are known to be agonists of Peroxisome Proliferator-Activated Receptor  $\alpha$  (PPAR $\alpha$ ).<sup>[5]</sup> PPAR $\alpha$  is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.<sup>[6]</sup> Activation of PPAR $\alpha$  leads to the upregulation of genes involved in fatty acid uptake, transport, and  $\beta$ -oxidation, resulting in a reduction of plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.<sup>[6]</sup>

## Experimental Protocol: PPAR $\alpha$ Transactivation Assay

The potential of **2-(4-methoxyphenyl)-2-methylpropanoic acid** to act as a PPAR $\alpha$  agonist can be evaluated using a cell-based transactivation assay.

- Objective: To determine the ability of the test compound to activate the human PPAR $\alpha$  receptor and induce the expression of a reporter gene.
- Materials:
  - Mammalian cell line (e.g., HEK293T or HepG2).
  - Expression plasmid for a chimeric receptor containing the ligand-binding domain (LBD) of human PPAR $\alpha$  fused to the GAL4 DNA-binding domain.
  - Reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).
  - Transfection reagent.
  - Cell culture medium and supplements.
  - **2-(4-Methoxyphenyl)-2-methylpropanoic acid** (test compound).
  - Known PPAR $\alpha$  agonist (e.g., GW7647) as a positive control.
  - Luciferase assay reagent.
- Procedure:
  - Cell Culture and Transfection:

- Culture the cells in appropriate media.
- Co-transfect the cells with the PPAR $\alpha$ -LBD expression plasmid and the GAL4-luciferase reporter plasmid using a suitable transfection reagent.
- Compound Treatment:
  - After transfection, seed the cells into 96-well plates.
  - Prepare serial dilutions of the test compound and the positive control.
  - Treat the cells with the different concentrations of the compounds. Include a vehicle control (e.g., DMSO).
- Luciferase Assay:
  - After an incubation period (typically 24 hours), lyse the cells and measure the luciferase activity using a luminometer.
- Data Analysis:
  - Normalize the luciferase activity to a co-transfected control plasmid (e.g.,  $\beta$ -galactosidase) or to the total protein concentration.
  - Plot the normalized luciferase activity against the compound concentration to generate a dose-response curve.
  - Calculate the EC<sub>50</sub> value, which is the concentration of the compound that elicits 50% of the maximal response.

## Quantitative Data

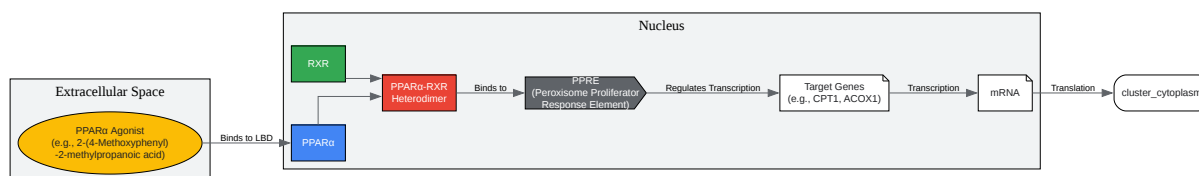
While specific quantitative data for the PPAR $\alpha$  agonistic activity of **2-(4-methoxyphenyl)-2-methylpropanoic acid** is not readily available in the public domain, structurally similar compounds have shown potent activity. For instance, a potent and selective PPAR $\alpha$  agonist, compound 25a, which incorporates the 2-aryl-2-methylpropionic acid group, exhibited an EC<sub>50</sub> of 4 nM on PPAR $\alpha$ .<sup>[5]</sup> Phthalate monoesters, which also act as PPAR activators, have shown EC<sub>50</sub> values for human PPAR $\alpha$  in the micromolar range.<sup>[7]</sup> It is plausible that **2-(4-**

**methoxyphenyl)-2-methylpropanoic acid** would exhibit PPAR $\alpha$  agonism within a similar concentration range.

## Signaling Pathway and Experimental Workflow Diagrams

### PPAR $\alpha$ Signaling Pathway

The following diagram illustrates the mechanism of action of a PPAR $\alpha$  agonist.

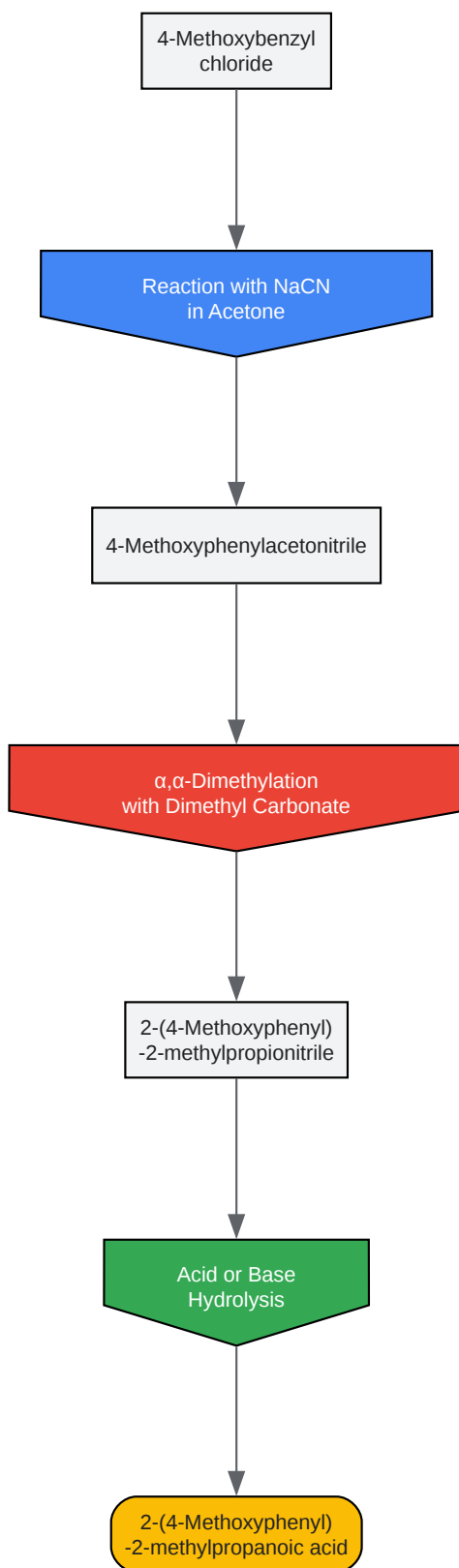


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Caption: PPAR $\alpha$  Signaling Pathway Activation.

### Experimental Workflow: Synthesis of 2-(4-Methoxyphenyl)-2-methylpropanoic acid

The diagram below outlines the key steps in the synthesis of the target compound.



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Caption: Synthetic Workflow for the Target Compound.

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## References

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- To cite this document: BenchChem. [In-depth Technical Guide: 2-(4-Methoxyphenyl)-2-methylpropanoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b174074#2-4-methoxyphenyl-2-methylpropanoic-acid-iupac-name]

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